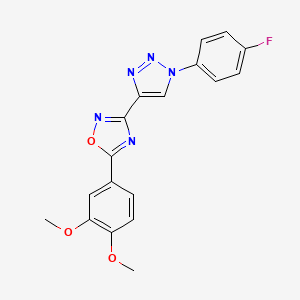![molecular formula C15H7Cl2F3N6 B2572168 3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-39-6](/img/structure/B2572168.png)
3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C15H7Cl2F3N6 and its molecular weight is 399.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins involved in cancer progression, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Biochemical pathways
The biochemical pathways affected by these compounds are numerous, given the wide range of targets. They can affect pathways related to cell growth, proliferation, and survival, among others .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties, as suggested by in silico admet studies .
Result of action
The result of the action of these compounds is typically a reduction in the growth and proliferation of cancer cells. Some compounds have been found to induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has been shown to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . This interaction involves binding to the active site of CDK2, which is confirmed through molecular docking simulations .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It has been shown to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting CDK2/cyclin A2, which leads to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound has suitable pharmacokinetic properties, which could suggest stability over time .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N6/c16-7-1-2-8(9(17)4-7)11-14-23-13(21)12-10(26(14)25-24-11)3-6(5-22-12)15(18,19)20/h1-5H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVVZKGQDNGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2572086.png)
![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)
![N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2572089.png)
![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)
![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)
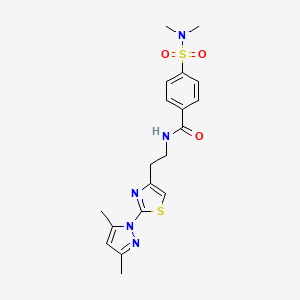
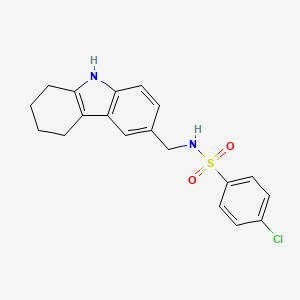
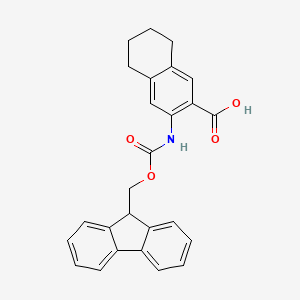
![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)
![2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2572100.png)
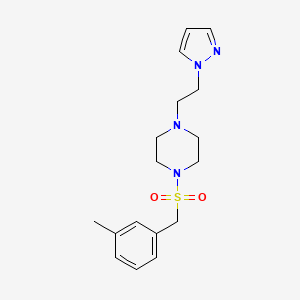
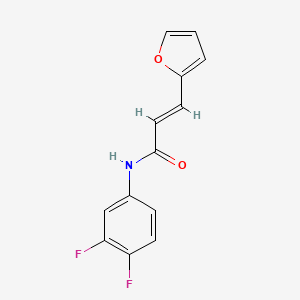
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)
